[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Overview
Description
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol may affect a broad range of biochemical pathways.
Pharmacokinetics
It’s noted that similar compounds have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s likely that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the condensation of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, thiazole derivatives are known for their pharmacological properties. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
2-Fluoro-4-methylphenol: A compound with a similar fluorophenyl group but lacking the thiazole ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with a different substitution pattern.
Uniqueness: The uniqueness of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol lies in its combination of a fluorophenyl group, a methyl group, and a hydroxymethyl group attached to the thiazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENCFLAMJRGILT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246742 | |
Record name | 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-23-6 | |
Record name | 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317319-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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